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Compound of Interest

(S)-O-Benzyl-N-Boc-2,6-dimethyl
Compound Name: )
tyrosine

Cat. No.: B1388152

An In-Depth Technical Guide to N-a-Boc-O-benzyl-2',6'-dimethyl-L-tyrosine

Abstract

This guide provides a comprehensive technical overview of N-a-(tert-butoxycarbonyl)-O-
benzyl-2',6'-dimethyl-L-tyrosine, a sterically hindered, non-canonical amino acid derivative
crucial for advanced peptide synthesis and drug development. We will elucidate its precise
chemical identity, explore the strategic rationale behind its unique structural modifications, and
provide detailed protocols for its synthesis and incorporation into peptide chains. The
discussion emphasizes the functional consequences of the 2',6'-dimethyl substitution,
particularly its role in conferring conformational rigidity and enhancing the biological activity and
stability of resulting peptidomimetics. This document is intended for researchers and scientists
engaged in medicinal chemistry, peptide science, and the development of novel therapeutics,
particularly in areas such as opioid receptor modulation.

Chemical Identity and Physicochemical Properties

The subject of this guide is a highly modified tyrosine derivative designed for specific
applications in peptide chemistry. Its nomenclature and key properties are summarized below.

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(benzyloxy)-3,5-
dimethylphenyl]propanoic acid

Common Synonyms:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1388152?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Boc-Tyr(2,6-Mez, Bzl)-OH

Boc-L-Tyr(2',6'-Me2-Bzl)-OH

Boc-2',6'-dimethyl-L-tyrosine(Bzl)-OH

N-o-(tert-butoxycarbonyl)-O-benzyl-2',6'-dimethyl-L-tyrosine
The structural formula of this compound is presented below.
Caption: Figure 1: Chemical Structure of Boc-Tyr(2,6-Me2, Bzl)-OH.

Table 1: Physicochemical Properties

Property Value

Molecular Formula C23H29NOs

Molecular Weight 400.48 g/mol

Appearance Typically a white to off-white solid

Solubility Soluble in organic solvents like DMF, DCM, and

methanol

Strategic Rationale for Structural Modifications

The unique structure of Boc-Tyr(2,6-Mez, Bzl)-OH is the result of deliberate chemical
modifications, each serving a distinct purpose in peptide synthesis and the function of the final

peptide.

» N-a-Boc Group (tert-butoxycarbonyl): The Boc group is a standard acid-labile protecting
group for the a-amino function.[1][2] Its role is to prevent the amine from participating in
unwanted side reactions during peptide bond formation (coupling). It remains stable during
the coupling step but can be selectively and cleanly removed using moderate acids like
trifluoroacetic acid (TFA), regenerating the N-terminal amine for the next coupling cycle in
Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][3]
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e O-Benzyl Group (Bzl): The phenolic hydroxyl group of the tyrosine side chain is nucleophilic
and moderately acidic, necessitating protection to prevent side reactions such as O-acylation
during peptide synthesis. The benzyl ether is a robust protecting group that is stable to the
repetitive acid treatments used for Boc deprotection.[1][4] It is typically removed under more
stringent conditions, such as strong acid (e.g., HF) or, more commonly, catalytic
hydrogenation, at the final stage of peptide cleavage from the resin.[1]

o 2'.6'-Dimethyl Substitution: This is the most functionally significant modification. The
introduction of two methyl groups flanking the benzyl-protected hydroxyl group on the
aromatic ring imposes severe steric hindrance. This modification serves several critical
functions:

o Conformational Restriction: The bulky methyl groups lock the rotational freedom (the X2
dihedral angle) of the tyrosine side chain. This pre-organization can enforce a specific
bioactive conformation, leading to a significant increase in binding affinity and selectivity
for a target receptor.

o Enhanced Enzymatic Stability: Proteolytic enzymes often recognize and cleave peptides
at specific amino acid residues. The steric bulk of the dimethyl groups can shield the
adjacent peptide bonds from enzymatic attack, thereby increasing the in vivo half-life of
the peptide drug.

o Modulation of Receptor Affinity: The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt)
has been extensively used in the development of synthetic opioid ligands.[5] Replacing the
N-terminal tyrosine with Dmt often leads to superior potency and increased affinity for the
mu-opioid receptor (MOR).[5]

Synthesis and Purification

The synthesis of this sterically hindered amino acid is non-trivial and cannot be achieved by
simple modification of native tyrosine. A multi-step approach is required, often involving
advanced organometallic cross-coupling reactions. A notable and efficient method utilizes a
microwave-assisted Negishi coupling.[5]
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Figure 2: Synthetic Workflow via Negishi Coupling
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Caption: Figure 2: Synthetic Workflow via Negishi Coupling.
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Experimental Protocol: Synthesis via Negishi
Coupling[6]

This protocol is adapted from methodologies reported for the synthesis of Boc-2',6'-dimethyl-L-
tyrosine.[5]

Part A: Preparation of the Coupling Partners
o Synthesis of Boc-B-iodo-Alanine Methyl Ester:

o To a solution of Boc-L-serine methyl ester, triphenylphosphine (PPhs), and imidazole in
dichloromethane (DCM), add iodine (I2) portion-wise at 0 °C.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Work up the reaction mixture and purify by column chromatography to yield the iodinated
intermediate.

o Synthesis of 1-(benzyloxy)-4-iodo-2,6-dimethylbenzene:

o Protect the hydroxyl group of commercially available 3,5-dimethyl-4-iodophenol using
benzyl bromide in the presence of a suitable base (e.g., K2COs3) in a polar aprotic solvent
like acetone or DMF.

o Purify the resulting benzyl ether by crystallization or chromatography.
Part B: The Cross-Coupling Reaction
o Formation of the Organozinc Reagent:

o Activate zinc dust with a catalytic amount of iodine in DMF.

o Add the Boc-B-iodo-Alanine methyl ester to the activated zinc suspension and stir to form
the organozinc reagent.

» Microwave-Assisted Negishi Coupling:
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o In a microwave reaction vessel, combine the freshly prepared organozinc reagent, the
protected iodophenol (1-(benzyloxy)-4-iodo-2,6-dimethylbenzene), a palladium catalyst
(e.g., Pdz(dba)s), and a suitable ligand (e.g., SPhos).

o Seal the vessel and irradiate in a microwave reactor at elevated temperature (e.g., 110 °C)
for 1-2 hours.[5]

o Monitor the reaction for the formation of the coupled product.

e Saponification and Final Product Isolation:

After cooling, purify the crude reaction mixture to isolate the coupled ester intermediate.

[¢]

[e]

Dissolve the purified ester in a mixture of THF and water.

(¢]

Add lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the methyl ester to
the carboxylic acid.

o

Acidify the reaction mixture with a weak acid (e.qg., citric acid or KHSOa4) to precipitate the
final product, Boc-Tyr(2,6-Mez, Bzl)-OH.

o

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification: The final product can be further purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) to achieve high purity required for peptide synthesis.

Application in Solid-Phase Peptide Synthesis
(SPPS)

Boc-Tyr(2,6-Mez, Bzl)-OH is primarily used as a building block in Boc-chemistry SPPS. Its
incorporation requires careful consideration of the steric hindrance it presents.
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Figure 3: SPPS Cycle for Incorporating the Modified Tyr
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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